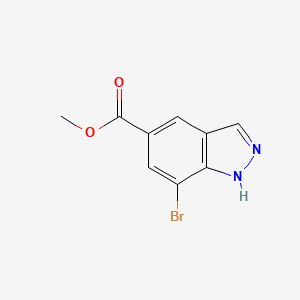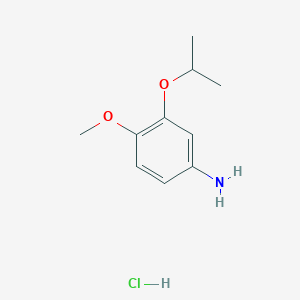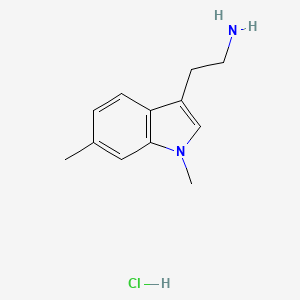
Chlorhydrate de 2-(1,6-diméthyl-1H-indol-3-yl)éthan-1-amine
Vue d'ensemble
Description
“2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Introduction au chlorhydrate de 2-(1,6-diméthyl-1H-indol-3-yl)éthan-1-amine
Ce composé est un dérivé de l'indole, une classe de composés présentant des activités biologiques et pharmacologiques importantes. Les dérivés de l'indole se trouvent dans des sources naturelles telles que les plantes et les champignons, et ont des applications allant des hormones végétales aux neuromodulateurs potentiels dans le cerveau des mammifères .
Recherche sur les hormones végétales : Les dérivés de l'indole comme notre composé d'intérêt sont essentiels dans l'étude des hormones végétales telles que l'acide indole-3-acétique (AIA), qui est crucial pour la croissance et le développement des plantes. La recherche dans ce domaine peut conduire à des progrès en agriculture et en horticulture .
Études sur la neuromodulation : Étant donné que des composés similaires se trouvent à l'état de traces dans le cerveau des mammifères, ce composé a le potentiel d'agir comme un neuromodulateur ou un neurotransmetteur. Cela pourrait avoir des implications pour la compréhension du fonctionnement du cerveau et le traitement des maladies neurologiques .
Applications anti-inflammatoires : Les dérivés de l'indole ont été étudiés pour leurs effets sur la production de cytokines pro-inflammatoires, ce qui suggère des applications potentielles dans le traitement des affections liées à l'inflammation .
Propriétés antimicrobiennes : Ces composés ont montré une activité contre divers microbes, indiquant une utilisation potentielle dans le développement de nouveaux agents antimicrobiens .
Recherche sur les antioxydants : Les propriétés antioxydantes des dérivés de l'indole sont également d'intérêt, contribuant potentiellement au développement de traitements pour les maladies liées au stress oxydatif .
Recherche sur le traitement du cancer : Il y a une attention croissante sur les dérivés de l'indole pour le traitement des cellules cancéreuses, la recherche se concentrant sur leur application en oncologie .
Synthèse et caractérisation : La synthèse et la caractérisation rigoureuse des dérivés de l'indole permettent d'explorer leurs applications multiples, y compris celles mentionnées ci-dessus .
Orientations Futures
The future directions for “2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by indole derivatives , this compound could potentially be a candidate for the development of new drugs.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, which would result in a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, they can affect cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can interact with cofactors and other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation in different cellular compartments . For example, indole derivatives have been shown to interact with transporters such as P-glycoprotein, which can influence their distribution and excretion.
Subcellular Localization
The subcellular localization of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(1,6-dimethylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBDMXCZZOLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-04-1 | |
| Record name | 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


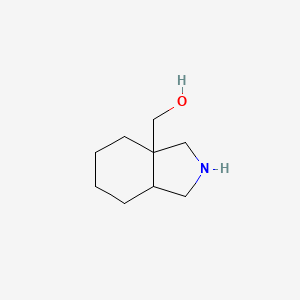
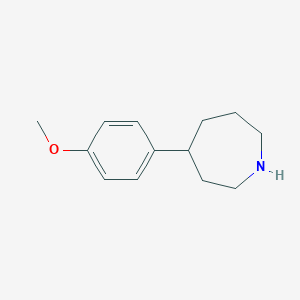
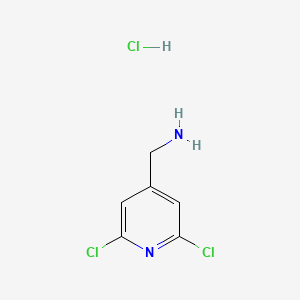
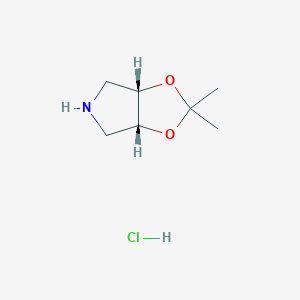
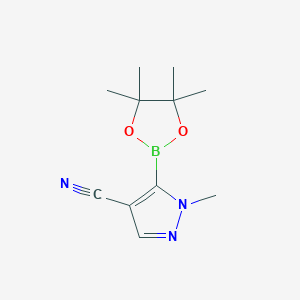

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
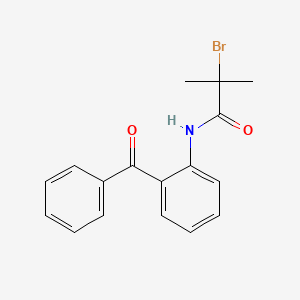
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
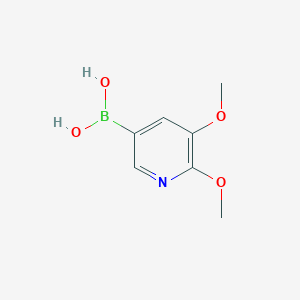
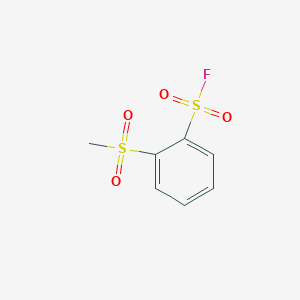
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
